molecular formula C18H20O4 B5696002 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No. B5696002
M. Wt: 300.3 g/mol
InChI Key: AKNVPVLDNRMSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one, also known as CDM-2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDM-2 belongs to the class of chromene derivatives, which have been reported to possess various biological activities such as anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one in cancer cells involves the activation of the p53 pathway. The p53 protein is a tumor suppressor that regulates cell growth and division. In cancer cells, the p53 pathway is often disrupted, leading to uncontrolled cell growth and division. 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one activates the p53 pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has also been reported to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. In addition, 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has been shown to induce the expression of genes involved in cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has some limitations. It is a relatively new compound, and its long-term effects are not well understood. In addition, its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one research. One area of research is the development of 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one analogs with improved anticancer activity and reduced toxicity. Another area of research is the investigation of 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one in combination with other anticancer drugs to enhance its efficacy. In addition, the potential therapeutic applications of 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one in other diseases such as inflammation and viral infections need to be further explored.
In conclusion, 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action in cancer cells involves the activation of the p53 pathway, leading to the induction of apoptosis. 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several advantages for lab experiments, but its potential toxicity and side effects need to be further investigated. There are several future directions for 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one research, including the development of 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one analogs and investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves the reaction of 4-methyl-3-(2-oxopropoxy)-2H-chromen-2-one with cycloheptanone in the presence of a strong base. The reaction yields 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one as a yellow crystalline solid with a melting point of 210-212°C.

Scientific Research Applications

4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anticancer activity. Studies have shown that 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can induce apoptosis (programmed cell death) in cancer cells by activating the p53 tumor suppressor pathway. 4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has also been reported to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-11(19)10-21-16-9-8-14-13-6-4-3-5-7-15(13)18(20)22-17(14)12(16)2/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNVPVLDNRMSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.